N~2~-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide
Description
The exact mass of the compound this compound is 386.09119807 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-26(24,25)22(11-13-6-3-2-4-7-13)12-16(23)21-15-9-5-8-14(10-15)17(18,19)20/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZUJPMLQAFXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CBKinase1_003178, also known as N2-benzyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide or CBKinase1_015578, is a kinase inhibitor. Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks. They are associated with more than 200 diseases, especially cancer. As of 2019, only 49 kinases (8%) are currently primary targets of FDA-approved small-molecule cancer drugs.
Mode of Action
CBKinase1_003178 interacts with its kinase targets, leading to changes in the phosphorylation state of the substrates. This interaction can influence enzyme activity or alter a kinase’s interaction with its protein targets, thereby regulating cellular functions like growth, differentiation, proliferation, apoptosis, inflammation, and metabolism.
Biochemical Pathways
CBKinase1_003178 affects the kinase-mediated signaling pathways. These pathways are crucial for various cellular functions such as cell cycle regulation, differentiation, survival, proliferation, apoptosis, growth, and signal transduction. The addition of phosphate groups to proteins results in the activation of cellular signal transduction pathways, playing a critical role in numerous biological activities.
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of CBKinase1_003178 are crucial in drug discovery and chemical safety assessment. These properties play a significant role in determining the drug’s bioavailability, efficacy, and safety profile.
Result of Action
The molecular and cellular effects of CBKinase1_003178 action involve changes in the phosphorylation state of its kinase targets, leading to alterations in various cellular processes. These changes can influence cell cycle progression, apoptosis, and other cellular functions, potentially leading to therapeutic effects in disease conditions such as cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
